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Abstract
(1-Methylpiperidin-2-yl)methanamine is a substituted piperidine derivative with potential

applications in medicinal chemistry and drug development. The structural elucidation of this

compound is fundamental for its characterization, quality control, and the interpretation of its

biological activity. This technical guide provides a comprehensive overview of the

methodologies for the structure elucidation of (1-Methylpiperidin-2-yl)methanamine. Due to

the limited availability of public experimental data for this specific molecule, this guide

leverages predicted spectroscopic data and established analytical protocols for closely related

compounds. Detailed experimental procedures for synthesis and spectroscopic analysis are

presented, alongside visual diagrams to illustrate key workflows and pathways.

Chemical Structure and Properties
(1-Methylpiperidin-2-yl)methanamine is a chiral compound containing a tertiary amine within

the piperidine ring and a primary amine on the methyl substituent at the 2-position.

IUPAC Name: (1-methylpiperidin-2-yl)methanamine[1]
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Molecular Formula: C₇H₁₆N₂[1]

Molecular Weight: 128.22 g/mol [1]

SMILES: CN1CCCCC1CN[1]

CAS Number: 5298-72-6[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (1-Methylpiperidin-2-
yl)methanamine. These values are computationally generated and should be used as a

reference for experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Number of Protons
Assignment
(Tentative)

~2.9 - 3.1 m 1H H2

~2.7 - 2.9 m 2H -CH₂NH₂

~2.2 - 2.4 s 3H N-CH₃

~1.9 - 2.1 m 1H H6 (axial)

~1.6 - 1.8 m 1H H6 (equatorial)

~1.2 - 1.6 m 6H H3, H4, H5

~1.1 - 1.3 br s 2H -NH₂

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Chemical shifts are referenced to TMS (δ

0.00 ppm). Predicted data is based on standard chemical shift values for similar structural

motifs.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment (Tentative)

~65.2 C2

~57.1 C6

~45.8 -CH₂NH₂

~42.3 N-CH₃

~30.5 C3

~25.8 C5

~24.1 C4

Solvent: D₂O, Spectrometer Frequency: 101 MHz. Predicted data sourced from NP-MRD.[2]

Table 3: Predicted Mass Spectrometry Data

m/z Ion
Fragmentation Pathway
(Postulated)

128.13 [M]⁺ Molecular Ion

113.11 [M-CH₃]⁺ Loss of a methyl group

98.10 [M-CH₂NH₂]⁺ Loss of the aminomethyl group

84.08 [C₅H₁₀N]⁺
Piperidine ring fragment after

cleavage at C2

70.06 [C₄H₈N]⁺
Further fragmentation of the

piperidine ring

Ionization Mode: Electron Ionization (EI). The fragmentation pattern is predicted based on

common fragmentation pathways for N-alkylated piperidines.

Experimental Protocols
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The following protocols describe a plausible synthetic route and the standard procedures for

the spectroscopic analysis of (1-Methylpiperidin-2-yl)methanamine.

Synthesis: Reductive Amination of 1-Methyl-2-
piperidinecarboxaldehyde
This protocol outlines a common method for the synthesis of primary amines from aldehydes.

Materials:

1-Methyl-2-piperidinecarboxaldehyde

Ammonia (7N solution in methanol)

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask, dissolve 1-methyl-2-piperidinecarboxaldehyde (1.0 eq) in methanol.

To the stirred solution, add a 7N solution of ammonia in methanol (5.0 eq).

Stir the mixture at room temperature for 2 hours to allow for imine formation.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10

°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an

additional 12 hours.

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by flash column chromatography on silica gel (eluent: DCM/MeOH

with 1% triethylamine) to obtain pure (1-Methylpiperidin-2-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃ or D₂O).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using

a non-deuterated solvent that does not provide a reference signal.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Pulse Width: Calibrated 90-degree pulse.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Number of Scans: 1024 or more, depending on sample concentration.
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Relaxation Delay: 2-5 seconds.

Pulse Program: Standard proton-decoupled pulse sequence.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as

methanol or acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC Column: A standard non-polar column (e.g., DB-5ms).

Injection Mode: Split or splitless, depending on sample concentration.

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high

temperature (e.g., 250 °C) to ensure elution of the compound.

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-300.

Visualizations
The following diagrams illustrate the proposed synthetic pathway and the general workflow for

the structural elucidation of (1-Methylpiperidin-2-yl)methanamine.
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Caption: Proposed synthetic pathway for (1-Methylpiperidin-2-yl)methanamine.
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Caption: General workflow for the structure elucidation of the synthesized compound.

Conclusion
The structural elucidation of (1-Methylpiperidin-2-yl)methanamine can be systematically

achieved through a combination of a plausible synthetic route, such as reductive amination,
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followed by comprehensive spectroscopic analysis. While experimental data for this specific

molecule is not widely published, the predicted data and established methodologies presented

in this guide provide a robust framework for its synthesis, characterization, and quality control.

This information is crucial for researchers and drug development professionals working with

this and related piperidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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